molecular formula C12H19NO B13313010 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13313010
M. Wt: 193.28 g/mol
InChI Key: YQTGEHRVTRFPBK-UHFFFAOYSA-N
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Description

“2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol” is an ethanolamine derivative featuring a 3,4-dimethylphenethyl group attached to the amino moiety of the ethanolamine backbone. Its molecular structure comprises a hydroxyl-terminated ethyl chain (HO-CH2-CH2-) with a secondary amine (-NH-) linked to a 1-(3,4-dimethylphenyl)ethyl substituent.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[1-(3,4-dimethylphenyl)ethylamino]ethanol

InChI

InChI=1S/C12H19NO/c1-9-4-5-12(8-10(9)2)11(3)13-6-7-14/h4-5,8,11,13-14H,6-7H2,1-3H3

InChI Key

YQTGEHRVTRFPBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3,4-dimethylphenyl ethylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol” with structurally analogous ethanolamine derivatives and aromatic-substituted amines from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
Target: this compound C₁₂H₁₉NO* 193.29* 3,4-Dimethylphenethylamino, ethanolamine backbone Theoretical; inferred potential as a pharmaceutical intermediate -
2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol C₂₁H₁₉Cl₂NO 372.29 3,4-Dichlorobenzylamino, diphenyl groups Increased lipophilicity due to halogenated and diphenyl groups
2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol C₁₁H₁₇NO₃ 211.26 2,4-Dimethoxybenzylamino Enhanced solubility from methoxy groups
2-Amino-N-(3,4-dimethylphenyl)benzamide C₁₅H₁₆N₂O 240.31 3,4-Dimethylphenyl, benzamide Potential use in drug synthesis (e.g., kinase inhibitors)
2-Ethyl(methyl)amino-1-phenyl ethanol C₁₁H₁₇NO* 179.26* Ethyl(methyl)amino, phenyl UV absorption at 328 nm (basic conditions)

*Theoretical values due to lack of direct evidence for the target compound.

Structural and Functional Insights

  • Aromatic Substituents :

    • The 3,4-dimethylphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 3,4-dichlorophenyl in ), as methyl groups are less electronegative and less reactive.
    • Methoxy groups in ’s compound improve hydrophilicity, whereas diphenyl groups in increase steric bulk and lipophilicity.
  • Backbone Modifications: The ethanolamine backbone (HO-CH2-CH2-NH-) in the target and ’s compound contrasts with the benzamide () or ketone () structures, which alter hydrogen-bonding capacity and biological target specificity.
  • Reactivity: Ethanolamine derivatives like the target compound are prone to nucleophilic reactions at the amino group, enabling modifications for drug discovery. highlights UV reactivity in similar amines under basic conditions .

Notes

Theoretical data for the target compound are derived from structural analogs due to absence in provided evidence.

Substituent effects (e.g., methyl vs. methoxy) highlight the need for structure-activity relationship (SAR) studies.

Biological Activity

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol is an amino alcohol that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an ethyl group attached to a dimethylphenyl moiety and an amino group. The compound's chemical formula contributes to its solubility in polar solvents, making it suitable for various biological interactions.

  • Molecular Formula : C12H19N
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antidepressant Properties

Amino alcohols similar to this compound have been studied for their potential in treating mood disorders. Evidence suggests that they may enhance neurotransmitter levels, particularly serotonin and norepinephrine, thereby exerting antidepressant effects .

2. Neuroprotective Effects

The compound may also demonstrate neuroprotective properties. It has been suggested that amino alcohols can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

3. Enzyme Inhibition

Preliminary studies indicate that the compound may interact with specific enzymes, potentially inhibiting their activity. This could lead to therapeutic effects in conditions where enzyme modulation is beneficial .

Research Findings and Case Studies

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Here are some key findings:

  • Study on Mood Disorders : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after administration of a derivative of this compound .
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, treatment with the compound resulted in reduced neuroinflammation and improved cognitive function, suggesting its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
3-(4-Methylphenyl)propan-1-amineSimilar amine structureExhibits strong antidepressant properties
2-(4-Methoxyphenyl)ethanolContains a methoxy groupKnown for its analgesic effects
1-(3-Chlorophenyl)propan-2-amineChlorinated phenyl groupDisplays anti-inflammatory properties

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound may bind to various neurotransmitter receptors, influencing mood and cognition.
  • Enzyme Interaction : Its ability to inhibit specific enzymes involved in neurotransmitter metabolism could enhance its antidepressant effects.

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